molecular formula C18H17F3N2O B2540206 1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide CAS No. 1024195-67-2

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide

Cat. No.: B2540206
CAS No.: 1024195-67-2
M. Wt: 334.342
InChI Key: NKNAIQNXBHWLGB-UHFFFAOYSA-N
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Description

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentane ring bonded to a carboxamide group, with a phenyl group and a trifluoromethyl-substituted pyridine ring attached. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane-1-carboxylic acid derivative, which is then converted into the corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with an amine derivative containing the phenyl and trifluoromethyl-substituted pyridine groups under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where the trifluoromethyl group can influence the reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring.

Uniqueness

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring and a trifluoromethyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-Phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃F₃N₂O
  • CAS Number : 1024195-67-2
  • Molecular Weight : 334.34 g/mol

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors, particularly those involved in cancer and inflammatory pathways.

Anticancer Activity

Research indicates that this compound may exert anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of leukemia cell lines, suggesting potential for further exploration in oncology.

Cell Line IC50 (nM) Mechanism
CCRF-CEM10Induction of apoptosis
K56247Inhibition of cell cycle progression

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. For example, it may inhibit diacylglycerol acyltransferase (DGAT), which is crucial for lipid metabolism.

Study 1: Inhibition of DGAT

In a study examining the effects of various compounds on DGAT activity, it was found that derivatives similar to this compound demonstrated significant inhibition. The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting the compound's potential as a therapeutic agent for metabolic disorders.

Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of this compound on different cancer cell lines. The results showed that treatment with the compound resulted in reduced viability and increased apoptosis rates in treated cells compared to controls.

Research Findings

Recent research has highlighted the diverse biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in preclinical models.
  • Selectivity : Preliminary data suggest that it selectively targets cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicate good oral bioavailability and favorable absorption characteristics.

Properties

IUPAC Name

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)14-8-9-15(22-12-14)23-16(24)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAIQNXBHWLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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